molecular formula C19H22O4 B12517188 Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate CAS No. 653563-75-8

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate

Cat. No.: B12517188
CAS No.: 653563-75-8
M. Wt: 314.4 g/mol
InChI Key: FXNYKMXUQOLICV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a benzyloxy group attached to a phenoxy ring, which is further connected to a methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate typically involves the reaction of 4-(benzyloxy)phenol with 2-bromo-2-methylbutanoic acid methyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The phenoxy ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The ester moiety can undergo hydrolysis, releasing the active phenoxy compound, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(benzyloxy)phenyl)acetate
  • 4-[(E)-({2-[4-(benzyloxy)phenoxy]propionyl}hydrazono)methyl]-2-methoxyphenyl 3,4-dichlorobenzoate
  • 4-[(E)-({2-[4-(benzyloxy)phenoxy]propionyl}hydrazono)methyl]-2-ethoxyphenyl 4-propoxybenzoate

Uniqueness

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate is unique due to its specific structural features, such as the presence of a benzyloxy group and a methylbutanoate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

653563-75-8

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-methyl-2-(4-phenylmethoxyphenoxy)butanoate

InChI

InChI=1S/C19H22O4/c1-4-19(2,18(20)21-3)23-17-12-10-16(11-13-17)22-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3

InChI Key

FXNYKMXUQOLICV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OC)OC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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